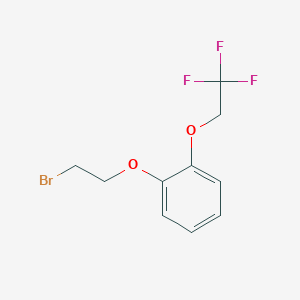![molecular formula C7H11N3OS3 B176589 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide CAS No. 155329-60-5](/img/structure/B176589.png)
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with N-propylacetamide under specific conditions. One common method involves the use of chloroacetyl chloride as a reagent, which is added dropwise to a stirred cold solution of the starting materials in dimethylformamide (DMF) at 0°C. The mixture is then stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production of thiadiazole derivatives often employs electrochemical techniques due to their efficiency and cost-effectiveness. For instance, constant current electrolysis (CCE) is used to form S-S and S-C bonds in the compound. This method is advantageous as it consumes low energy and temperature, offers high selectivity, and is in line with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds back into thiol groups.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various thiadiazole derivatives with different functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide involves its interaction with various molecular targets. The compound can form disulfide bonds with thiol groups in proteins, affecting their function. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol
- 2-mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is unique due to its specific functional groups that enhance its biological activity and its ability to form stable disulfide bonds. This makes it particularly effective as an antimicrobial and anti-inflammatory agent compared to other thiadiazole derivatives .
Properties
IUPAC Name |
N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDHXUELYDWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

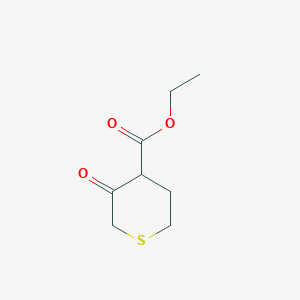
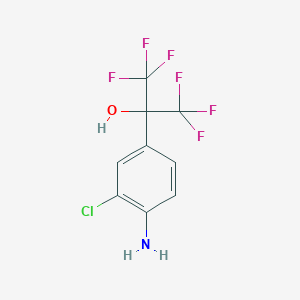
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)

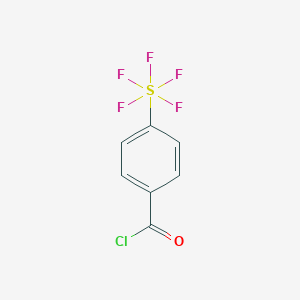
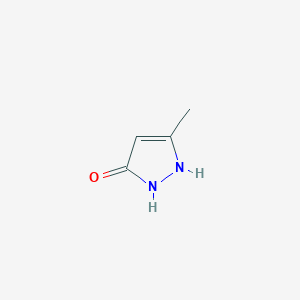

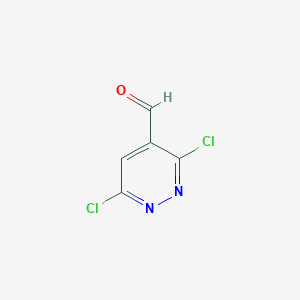
![6-ethoxy-5H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)
